molecular formula C8H15NO3 B13830458 Ethyl (5-hydroxypent-1-en-3-yl)carbamate

Ethyl (5-hydroxypent-1-en-3-yl)carbamate

Cat. No.: B13830458
M. Wt: 173.21 g/mol
InChI Key: KWAZZVAHFIWAQA-UHFFFAOYSA-N
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Description

Ethyl (5-hydroxypent-1-en-3-yl)carbamate is an organic compound belonging to the carbamate family. Carbamates are widely recognized for their diverse applications in medicinal chemistry, agriculture, and industrial processes. This particular compound features a hydroxyl group and an ethyl carbamate moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (5-hydroxypent-1-en-3-yl)carbamate typically involves the reaction of an appropriate alcohol with a carbamoyl chloride or isocyanate. One common method is the reaction of 5-hydroxypent-1-en-3-ol with ethyl isocyanate under mild conditions. This reaction can be catalyzed by a base such as triethylamine and carried out in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of carbamates often involves large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these processes. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and improve safety .

Chemical Reactions Analysis

Types of Reactions: Ethyl (5-hydroxypent-1-en-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond in the pentenyl chain can be reduced to form a saturated compound.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl (5-hydroxypent-1-en-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (5-hydroxypent-1-en-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Uniqueness: Ethyl (5-hydroxypent-1-en-3-yl)carbamate is unique due to its specific combination of a hydroxyl group and an ethyl carbamate moiety, which imparts distinct reactivity and potential for diverse applications. Its structure allows for targeted modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl N-(5-hydroxypent-1-en-3-yl)carbamate

InChI

InChI=1S/C8H15NO3/c1-3-7(5-6-10)9-8(11)12-4-2/h3,7,10H,1,4-6H2,2H3,(H,9,11)

InChI Key

KWAZZVAHFIWAQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(CCO)C=C

Origin of Product

United States

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